molecular formula C6H6BrN3 B2785277 3-Bromopyridine-4-carboximidamide CAS No. 1379314-44-9

3-Bromopyridine-4-carboximidamide

Cat. No. B2785277
CAS RN: 1379314-44-9
M. Wt: 200.039
InChI Key: HKLVFXJWTRYUQB-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-carboximidamide is an organic chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyridine ring and a carboximidamide group. This compound has been studied extensively for its biological properties and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-4-carboximidamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-Bromopyridine-4-carboximidamide has various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation: This compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Anti-inflammatory effects: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial effects: This compound has been shown to inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromopyridine-4-carboximidamide in lab experiments include its potent biological activity, ease of synthesis, and low cost. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 3-Bromopyridine-4-carboximidamide, including:
1. Development of novel anticancer drugs: This compound has shown promising results in preclinical studies and can be further developed into a potent anticancer drug.
2. Development of novel antimicrobial drugs: 3-Bromopyridine-4-carboximidamide can be further studied for its potential as an antimicrobial drug.
3. Understanding the mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 3-Bromopyridine-4-carboximidamide is an organic chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and microbial infections. Further studies are needed to fully understand its mechanism of action and potential as a novel drug candidate.

Synthesis Methods

The synthesis of 3-Bromopyridine-4-carboximidamide can be achieved through various methods. One of the commonly used methods is the reaction of 3-bromopyridine with cyanamide in the presence of a catalyst such as copper(II) chloride. This reaction yields 3-Bromopyridine-4-carboximidamide as a white solid.

Scientific Research Applications

3-Bromopyridine-4-carboximidamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including:
1. Anticancer activity: Studies have shown that 3-Bromopyridine-4-carboximidamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory activity: Studies have shown that 3-Bromopyridine-4-carboximidamide has anti-inflammatory activity and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-bromopyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-5-3-10-2-1-4(5)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVFXJWTRYUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-4-carboximidamide

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